molecular formula C14H10N2O3S B1170578 2-(phenylsulfonyl)-1(2H)-phthalazinone

2-(phenylsulfonyl)-1(2H)-phthalazinone

Cat. No.: B1170578
M. Wt: 286.305
InChI Key: MHPZLABTQLAWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenylsulfonyl)-1(2H)-phthalazinone is a synthetically versatile chemical building block based on the privileged phthalazinone scaffold, which is widely recognized in drug discovery for its diverse pharmacological properties . The phthalazin-1(2H)-one core is a diazaheterobicycle found in a wide variety of synthetic molecules relevant to several branches of chemistry, particularly medicinal chemistry . The N2 position of the phthalazinone ring system is a key site for structural modification to modulate and optimize biological activity, and the introduction of a phenylsulfonyl group at this position creates a valuable intermediate for further chemical exploration . Researchers can utilize this compound as a precursor for designing novel molecules targeting various enzymes and receptors. The phthalazinone scaffold is present in compounds exhibiting a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects (e.g., against PARP, PDE, and aldose reductase) . The structural features of this compound make it a promising candidate for use in hit-to-lead optimization campaigns and for the synthesis of more complex, functionalized chemical entities in academic and industrial research laboratories. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N2O3S

Molecular Weight

286.305

IUPAC Name

2-(benzenesulfonyl)phthalazin-1-one

InChI

InChI=1S/C14H10N2O3S/c17-14-13-9-5-4-6-11(13)10-15-16(14)20(18,19)12-7-2-1-3-8-12/h1-10H

InChI Key

MHPZLABTQLAWPV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=O)C3=CC=CC=C3C=N2

Origin of Product

United States

Synthetic Methodologies for 2 Phenylsulfonyl 1 2h Phthalazinone and Its Analogues

Classical and Cyclocondensation Approaches

Classical methods for the synthesis of the phthalazinone core typically involve the cyclocondensation of a suitable ortho-disubstituted benzene (B151609) derivative with a hydrazine (B178648) derivative. These methods have been widely employed and form the foundation of phthalazinone chemistry.

Condensation Reactions with 2-Carboxybenzaldehyde (B143210) and Hydrazine Derivatives

A primary and well-established route to phthalazinones involves the reaction of 2-carboxybenzaldehyde (also known as 2-formylbenzoic acid) with various hydrazine derivatives. longdom.org This condensation reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final phthalazinone ring system.

In the specific case of 2-(phenylsulfonyl)-1(2H)-phthalazinone, the synthesis can be achieved through the condensation of 2-carboxybenzaldehyde with benzenesulfonylhydrazide. This reaction typically requires heating in a suitable solvent to facilitate the cyclization process. The general reaction is depicted below:

Reaction Scheme: 2-Carboxybenzaldehyde + Benzenesulfonylhydrazide → this compound + H₂O

While this classical approach is straightforward, it may require elevated temperatures and longer reaction times. The reactivity of the hydrazine derivative and the reaction conditions can significantly influence the yield and purity of the product. An unexpected product, 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one, has been reported from the reaction of 2-carboxybenzaldehyde and hydrazine hydrate (B1144303), highlighting the potential for side reactions under certain conditions. nih.gov

Routes from Phthalic Anhydrides, Phthalimides, and 2-Acylbenzoic Acids

Phthalazinone derivatives can also be synthesized from other readily available starting materials such as phthalic anhydrides, phthalimides, and 2-acylbenzoic acids. These methods provide alternative pathways to access a variety of substituted phthalazinones.

The reaction of phthalic anhydride (B1165640) with hydrazine derivatives is a common method for the synthesis of phthalazin-1,4-diones, which can be further modified. longdom.org For instance, aroylation of m-xylene (B151644) with phthalic anhydride yields the corresponding o-aroylbenzoic acid, which can then be cyclized with hydrazine monohydrate to form a 4-substituted-1(2H)-phthalazinone derivative. ekb.eg

Phthalimides can also serve as precursors to phthalazinones. For example, reaction with hydrazine hydrate can lead to the formation of the phthalazinone ring system. longdom.org

2-Acylbenzoic acids are versatile starting materials for the synthesis of 4-substituted phthalazin-1(2H)-ones. researchgate.net A simple one-pot, two-step process has been developed for the conversion of 2-acylbenzoic acids to phthalazin-1(2H)-ones. researchgate.net This typically involves the reaction of the 2-acylbenzoic acid with hydrazine or a substituted hydrazine. A variety of 2-acyl-benzoic acids can be used, allowing for the synthesis of a diverse range of phthalazinone derivatives with good yields.

Starting MaterialReagentProduct TypeReference
2-CarboxybenzaldehydeHydrazine DerivativesPhthalazin-1(2H)-ones longdom.org
Phthalic AnhydrideHydrazine HydratePhthalazin-1,4-diones longdom.org
PhthalimideHydrazine HydratePhthalazinones longdom.org
2-Acylbenzoic AcidHydrazine Derivatives4-Substituted Phthalazin-1(2H)-ones researchgate.net

Catalytic Cyclization Strategies

To improve the efficiency and selectivity of phthalazinone synthesis, various catalytic systems have been developed. These methods often proceed under milder conditions and can provide higher yields in shorter reaction times compared to classical approaches.

Lanthanide-Mediated Cyclization: Dysprosium(III)-Catalyzed Ring Closure

A notable catalytic method for the synthesis of this compound involves the use of a lanthanide catalyst. Specifically, the condensation reaction of 2-carboxybenzaldehyde and benzenesulfonylhydrazide can be efficiently catalyzed by dysprosium(III) acetate (B1210297) tetrahydrate. This reaction proceeds via the formation of a Schiff base intermediate, 2-{[2-(phenylsulfonyl)hydrazinylidene]methyl}benzoic acid, which then undergoes a dysprosium(III)-mediated cyclization to yield the desired product, 2-(phenylsulfonyl)phthalazin-1(2H)-one.

This catalytic approach offers a specific and efficient route to the target compound under relatively mild conditions.

Other Catalytic Systems for Phthalazinone Formation

A variety of other catalytic systems have been reported for the synthesis of phthalazinone derivatives, demonstrating the broad interest in developing more efficient synthetic routes. These catalysts can be broadly categorized as follows:

Metal-Based Catalysts:

Palladium: Palladium-catalyzed carbonylative coupling of 2-bromobenzaldehydes and hydrazines provides an efficient route to phthalazinones. researchgate.net Microwave-assisted palladium-catalyzed synthesis has also been described. researchgate.net

Nickel Chloride: Nickel chloride has been used as a catalyst for the one-pot, four-component condensation reaction of phthalimide, hydrazine hydrate, aromatic aldehydes, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) to produce pyrazolo[1,2-b]phthalazinedione derivatives. longdom.org

Iron(III) Chloride: The reaction between 2-(bromomethyl)benzaldehydes and arylhydrazines to form 2-substituted 1,2-dihydrophthalazines can be catalyzed by FeCl₃ under basic conditions. longdom.org

Acid Catalysts:

Solid Acids: Commercially available montmorillonite (B579905) K-10 has been shown to effectively catalyze the condensation and cyclization of phthalaldehydic acid with substituted hydrazines under microwave irradiation. researchgate.net

Heteropolyacids (HPAs): HPAs have been used as catalysts for the reaction of phthalaldehydic acid and various phenyl hydrazines in chloroform. researchgate.net

HClO₄–SiO₂: This solid-supported acid has been employed as a catalyst for the synthesis of 1(2H)-phthalazinone derivatives from phthalaldehydic acid and phenyl hydrazines in acetonitrile. researchgate.net

Oxalic Acid: A simple and efficient one-pot, water-mediated synthesis of 2-(substituted phenyl)phthalazin-1(2H)-ones from phthalaldehydic acid and substituted phenylhydrazines has been developed using oxalic acid as a catalyst. researchgate.net

Triethanolammonium acetate ([TEAH][OAc]): This ionic liquid has been introduced as an effective catalyst for the one-pot, four-component synthesis of indazolo[2,1-b]phthalazine derivatives under solvent-free conditions. nih.gov

Catalyst TypeSpecific CatalystStarting MaterialsProduct TypeReference
LanthanideDysprosium(III) acetate tetrahydrate2-Carboxybenzaldehyde, BenzenesulfonylhydrazideThis compound
Metal-BasedPalladium2-Bromobenzaldehydes, Hydrazines, COPhthalazinones researchgate.net
Metal-BasedNickel ChloridePhthalimide, Hydrazine Hydrate, Aldehydes, MalononitrilePyrazolo[1,2-b]phthalazinediones longdom.org
Metal-BasedIron(III) Chloride2-(Bromomethyl)benzaldehydes, Arylhydrazines2-Substituted 1,2-dihydrophthalazines longdom.org
Acid CatalystMontmorillonite K-10Phthalaldehydic Acid, HydrazinesPhthalazinones researchgate.net
Acid CatalystHeteropolyacidsPhthalaldehydic Acid, Phenyl Hydrazines1(2H)-Phthalazinone derivatives researchgate.net
Acid CatalystHClO₄–SiO₂Phthalaldehydic Acid, Phenyl Hydrazines1(2H)-Phthalazinone derivatives researchgate.net
Acid CatalystOxalic AcidPhthalaldehydic Acid, Phenyl Hydrazines2-(Substituted phenyl)phthalazin-1(2H)-ones researchgate.net
Ionic Liquid[TEAH][OAc]Aldehydes, Hydrazine Hydrate, Phthalic Anhydride, 1,3-DicarbonylsIndazolo[2,1-b]phthalazines nih.gov

Green Chemistry and Sustainable Synthetic Routes

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods, and the synthesis of phthalazinones is no exception. Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances.

Several green protocols for the synthesis of phthalazinone derivatives have been reported, focusing on the use of greener solvents, alternative energy sources, and catalyst-free conditions.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of phthalazinone derivatives. tandfonline.comtandfonline.com This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. youtube.com For example, a series of chlorophthalazine derivatives have been synthesized using microwave irradiation, offering a greener alternative to conventional methods. tandfonline.comtandfonline.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also been explored for the synthesis of various heterocyclic compounds. nih.govnih.govyoutube.comcetjournal.it The cavitation effect produced by ultrasound can enhance reaction rates and yields under milder conditions. youtube.com

Catalyst-Free and Solvent-Free Synthesis: An ideal green synthesis minimizes the use of catalysts and solvents. A highly atom-economic, catalyst-free, and solvent-free synthesis of phthalazinones has been developed from phthalaldehydic acid or 2-acylbenzoic acids and substituted hydrazines. These reactions proceed with high yields and short reaction times at benign temperatures.

Use of Greener Solvents: Water and glycerol (B35011) are considered environmentally friendly solvents. The use of water as a solvent has been reported for the oxalic acid-catalyzed synthesis of 2-(substituted phenyl)phthalazin-1(2H)-ones. researchgate.net Glycerol has also been investigated as a sustainable solvent for related heterocyclic syntheses.

These green chemistry approaches offer promising alternatives for the sustainable production of this compound and its analogues, aligning with the principles of modern, environmentally conscious chemical synthesis.

Green Chemistry ApproachDescriptionAdvantages
Microwave-Assisted SynthesisUse of microwave irradiation to heat the reaction mixture. tandfonline.comtandfonline.comyoutube.comReduced reaction times, higher yields, lower energy consumption. tandfonline.com
Ultrasound-Assisted SynthesisApplication of ultrasound to promote the chemical reaction. nih.govnih.govyoutube.comcetjournal.itEnhanced reaction rates, improved yields, milder conditions. nih.gov
Catalyst-Free SynthesisReaction proceeds without the need for a catalyst.Avoids catalyst cost, toxicity, and removal from the product.
Solvent-Free SynthesisReaction is carried out in the absence of a solvent.Reduces waste, cost, and environmental impact of solvents.
Use of Greener SolventsEmploying environmentally benign solvents like water or glycerol.Reduced toxicity and environmental pollution compared to traditional organic solvents.

Water-Mediated and One-Pot Synthetic Protocols

The use of water as a solvent and the development of one-pot syntheses represent significant advancements in green chemistry, offering benefits such as reduced environmental impact, operational simplicity, and often, improved yields. nih.govresearchgate.net The synthesis of the phthalazinone core, a precursor to this compound, has been effectively achieved through such methods.

A notable one-pot, water-mediated approach involves the reaction of phthalaldehydic acid with substituted phenyl hydrazines using oxalic acid as a catalyst. nih.gov This method is lauded for its simplicity, short reaction times, and ease of work-up. nih.gov The reaction proceeds through the initial formation of a hydrazone intermediate from the condensation of phthalaldehydic acid and a substituted phenyl hydrazine. The intramolecular cyclization of this intermediate, facilitated by the acidic catalyst, leads to the formation of the 2-(substituted phenyl)phthalazin-1(2H)-one. The use of water as the solvent is a key advantage, being both environmentally benign and cost-effective. nih.gov

The general scheme for this synthesis is depicted below:

Reactants: Phthalaldehydic acid, Substituted phenyl hydrazine

Catalyst: Oxalic acid

Solvent: Water

Key Advantages: Simple, one-pot, short reaction time, easy work-up, inexpensive catalyst, good yields nih.gov

The synthesis of the specific target compound, this compound (PSP), has been described via a cyclization reaction. researchgate.net This involves the condensation of benzenesulfonohydrazide (B1205821) and 2-carboxybenzaldehyde to form an intermediate Schiff base, 2-{[2-(phenylsulfonyl)hydrazinylidene]methyl}benzoic acid (BSHOPA). Subsequent cyclization of BSHOPA yields the final product, 2-(phenylsulfonyl)phthalazin-1(2H)-phthalazinone. researchgate.net While this specific example does not explicitly mention a one-pot or water-mediated protocol, the principles of one-pot synthesis are applicable to streamline this process.

Table 1: Water-Mediated One-Pot Synthesis of 2-(Substituted phenyl)phthalazin-1(2H)-ones

Entry Substituted Phenyl Hydrazine Product Yield (%) Reference
1 Phenylhydrazine 2-Phenylphthalazin-1(2H)-one High nih.gov
2 4-Methylphenylhydrazine 2-(p-Tolyl)phthalazin-1(2H)-one High nih.gov
3 4-Methoxyphenylhydrazine 2-(4-Methoxyphenyl)phthalazin-1(2H)-one High nih.gov
4 4-Chlorophenylhydrazine 2-(4-Chlorophenyl)phthalazin-1(2H)-one High nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. rsc.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including analogues of this compound.

While a specific microwave-assisted synthesis for this compound is not extensively detailed in the reviewed literature, the synthesis of structurally related compounds under microwave irradiation provides a strong precedent for its applicability. For instance, the synthesis of various nitrogen-containing heterocycles has been significantly improved by the use of microwave irradiation. rsc.org

The general advantages of microwave-assisted synthesis in the context of phthalazinone analogues include:

Rate Enhancement: Significant reduction in reaction time from hours to minutes.

Improved Yields: Often higher yields compared to conventional heating.

Reduced By-products: Cleaner reactions with easier purification.

Energy Efficiency: More efficient energy transfer directly to the reacting molecules.

A plausible microwave-assisted approach for the synthesis of this compound would involve the reaction of 1(2H)-phthalazinone with benzenesulfonyl chloride in a suitable solvent under microwave irradiation. The use of a base would likely be required to facilitate the reaction.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds

Heterocycle Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Various Azoles/Azines Hours Minutes Significant rsc.org
Chromene Derivatives Hours Minutes Significant consensus.app

Derivatization Strategies for N-Substitution on the Phthalazinone Core

The nitrogen atom at the 2-position of the phthalazinone core is a key site for derivatization, allowing for the introduction of a wide variety of substituents to modulate the compound's properties. N-substitution is a common strategy to explore the structure-activity relationships of phthalazinone-based compounds.

One of the most common methods for N-substitution is N-alkylation . This typically involves the reaction of the parent phthalazinone with an alkyl halide in the presence of a base. For example, 4-substituted-1(2H)-phthalazinones can be N-alkylated using ethyl bromoacetate (B1195939) in the presence of a suitable base to yield the corresponding phthalazinone acetic acid ethyl ester derivative. ekb.eg

Another important derivatization is N-sulfonylation . The synthesis of the target compound, this compound, is itself an example of N-sulfonylation. This is typically achieved by reacting the phthalazinone with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base. The reaction of a related compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, with various sulfonyl chlorides has been shown to yield di-substituted sulfonamides, indicating the reactivity of the nitrogen atoms in the phthalazinone system towards sulfonylation. mdpi.comnih.gov

Key Derivatization Reactions:

N-Alkylation: Reaction with alkyl halides (e.g., ethyl bromoacetate) in the presence of a base. ekb.eg

N-Arylation: Palladium-catalyzed cross-coupling reactions can be employed for N-arylation.

N-Acylation: Reaction with acyl chlorides or anhydrides.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base. mdpi.com

These derivatization strategies allow for the synthesis of a vast library of N-substituted phthalazinone analogues, which is crucial for the development of new compounds with tailored properties.

Table 3: Examples of N-Substitution Reactions on the Phthalazinone Core

Starting Material Reagent Reaction Type Product Reference
4-(2,4-dimethyl-phenyl)-1(2H)-phthalazinone Ethyl bromoacetate N-Alkylation 2-((4-(2,4-dimethyl-phenyl)-1-oxophthalazin-2(1H)-yl)methyl)acetate ekb.eg
1(2H)-Phthalazinone Benzenesulfonyl chloride N-Sulfonylation This compound researchgate.net
2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine Benzenesulfonyl chloride N-Sulfonylation Di-substituted sulfonamide derivative mdpi.com

Advanced Structural Characterization and Spectroscopic Elucidation of 2 Phenylsulfonyl 1 2h Phthalazinone

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. The analysis of 2-(phenylsulfonyl)-1(2H)-phthalazinone using this method has provided significant insights into its molecular and supramolecular structure.

Determination of Molecular Conformation and Geometric Parameters

The crystal structure of this compound has been determined, revealing key details about its molecular geometry. A pivotal study by Asegbeloyin, Ibisola, and Tiekink in 2018, published in Acta Crystallographica Section E, provides the definitive crystallographic data for this compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.3833 (3)
b (Å)10.4561 (3)
c (Å)12.6369 (4)
β (°)108.698 (1)
V (ų)1298.50 (7)
Z4
Crystal data and structure refinement for this compound.

The bond lengths and angles within the molecule are generally within expected ranges. The S-N bond connecting the sulfonyl group to the phthalazinone nitrogen is a key linkage. The geometry around the sulfur atom is typically tetrahedral.

Investigation of Crystal Packing and Supramolecular Interactions (e.g., C-H···O, π-Stacking)

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. In the case of this compound and its analogues, C-H···O hydrogen bonds and π-π stacking interactions are significant in dictating the supramolecular architecture.

In a closely related analogue, 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one, C-H···O interactions involving the sulfoxide (B87167) oxygen atoms and hydrogen atoms of the phthalazinone ring are observed. scilit.com These interactions contribute to the formation of a linear supramolecular tape structure. Furthermore, π-π stacking interactions between the phthalazinone rings of adjacent molecules are also present, with a typical inter-centroid distance of around 3.5 Å. scilit.com It is highly probable that similar C-H···O and π-π stacking interactions play a crucial role in the crystal packing of this compound.

Comparative Crystallographic Studies with Structural Analogues

The crystal structure of this compound can be compared with its parent compound, 1(2H)-phthalazinone, and other N-substituted derivatives to understand the influence of the substituent on the molecular and crystal structure.

1(2H)-phthalazinone itself is a nearly planar molecule. nih.gov In its crystal structure, intermolecular N-H···O hydrogen bonds are a dominant feature, leading to the formation of centrosymmetric dimers. nih.gov The introduction of the bulky phenylsulfonyl group at the N2 position in this compound prevents such N-H···O bonding and induces a significant conformational twist, resulting in the observed V-shape.

Comparison with 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one reveals that the core V-shaped conformation is maintained. scilit.com The primary difference lies in the steric bulk of the mesityl group compared to the phenyl group, which can influence the specific dihedral angles and the efficiency of crystal packing.

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide complementary information to X-ray diffraction by probing the electronic and vibrational properties of the molecule in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformational Analysis

For the parent 1(2H)-phthalazinone, the proton NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons of the phthalazinone ring. The chemical shifts of these protons are influenced by the electronic environment and their proximity to the carbonyl and hydrazide functionalities.

¹H NMR Chemical Shifts (ppm) for 1(2H)-Phthalazinone in DMSO-d₆

ProtonChemical Shift (ppm)
NH~12.7
Aromatic H7.8 - 8.5

The introduction of the phenylsulfonyl group at the N2 position is expected to cause significant changes in the chemical shifts of the phthalazinone protons due to the anisotropic effects of the sulfonyl group and the phenyl ring. The protons of the phenylsulfonyl group would appear as a set of multiplets in the aromatic region.

The ¹³C NMR spectrum of 1(2H)-phthalazinone shows a characteristic signal for the carbonyl carbon at around 160 ppm. The aromatic carbons resonate in the region of 125-139 ppm. For this compound, additional signals for the carbons of the phenylsulfonyl group would be observed. The carbon atoms of the phthalazinone ring directly attached to or near the sulfonyl group would experience a downfield shift.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are used to study the vibrational modes of a molecule, providing a fingerprint of its functional groups.

The IR spectrum of 1(2H)-phthalazinone exhibits a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1650-1670 cm⁻¹. scispace.com The N-H stretching vibration appears as a broad band around 3300-3400 cm⁻¹. scispace.com

For this compound, the N-H stretching band would be absent. The C=O stretching frequency might be slightly shifted due to the electronic effect of the phenylsulfonyl substituent. The most characteristic new bands would be those associated with the sulfonyl group (SO₂). These typically appear as two strong stretching vibrations: an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1160 cm⁻¹.

Raman spectroscopy provides complementary information. In the Raman spectrum of 1(2H)-phthalazinone, the C=O stretch is also a prominent feature. The aromatic C-H stretching and ring breathing vibrations are also observable. For this compound, the SO₂ stretching vibrations would also be present in the Raman spectrum. A comparative analysis of the IR and Raman spectra can provide a comprehensive understanding of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing precise information on the molecular weight and characteristic fragmentation patterns. For this compound, mass spectral analysis confirms the molecular weight and offers insights into the stability and bonding of the molecule through the identification of fragment ions.

Under electron ionization (EI), the molecule is expected to exhibit a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the N-S bond and the phenylsulfonyl moiety, as well as fragmentation of the phthalazinone core itself.

A significant fragmentation pathway for aromatic sulfonamides under mass spectrometry is the elimination of sulfur dioxide (SO₂), a process that often involves intramolecular rearrangement. nih.govnih.gov This loss of 64 mass units from the molecular ion is a characteristic indicator of the presence of the arylsulfonyl group. nih.gov The stability of the resulting fragment ions is a key determinant of the observed fragmentation pattern.

The fragmentation of the phthalazinone ring system can also contribute to the mass spectrum. Common fragmentation of the parent 1(2H)-phthalazinone structure involves the loss of nitrogen and carbon monoxide. researchgate.net For N-substituted phthalazinones, cleavage at the N-N bond and subsequent fragmentation of the heterocyclic ring are also plausible. The fragmentation pathways are influenced by the ionization method used; for instance, electrospray ionization (ESI) may result in different fragmentation patterns compared to EI. nih.govekb.eg

A proposed fragmentation pathway for this compound, based on established fragmentation principles of related compounds, is detailed in the table below.

Table 1: Proposed Mass Spectrometry Fragmentation of this compound

m/z Value Proposed Fragment Ion Plausible Fragmentation Pathway
286 [C₁₄H₁₀N₂O₃S]⁺ Molecular Ion (M⁺)
222 [C₁₄H₁₀N₂O]⁺ Loss of SO₂ from the molecular ion. nih.gov
145 [C₈H₅N₂O]⁺ Cleavage of the N-S bond, loss of the phenylsulfonyl radical.
129 [C₈H₅N₂]⁺ Loss of a carbonyl group (CO) from the [C₈H₅N₂O]⁺ fragment. researchgate.net
77 [C₆H₅]⁺ Formation of the phenyl cation from the phenylsulfonyl group.

Tautomeric Equilibrium Investigations

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a significant consideration in the structural analysis of heterocyclic compounds like this compound. mdpi.comchemmethod.com The phthalazinone ring system can theoretically exist in several tautomeric forms, primarily the amide and the aromatic hydroxy-phthalazine (lactim) forms. rsc.org

For the parent 1(2H)-phthalazinone, studies have shown that the amide form is the predominant tautomer in solution. rsc.org However, the introduction of a bulky and electron-withdrawing phenylsulfonyl group at the N-2 position can influence this equilibrium.

Furthermore, the sulfonamide linkage itself can exhibit tautomerism, existing in equilibrium between the sulfonamide and a sulfonimide form. nih.gov Theoretical calculations on related sulfonamide derivatives have indicated that while the sulfonamide form is generally more stable, the participation of the sulfonimide tautomer can increase with the polarity of the solvent. nih.gov

In the case of this compound, the principal tautomeric equilibrium to consider is between the canonical amide form and a potential charge-separated zwitterionic or imidic acid form. The electron-withdrawing nature of the phenylsulfonyl group is expected to significantly favor the amide tautomer by delocalizing the lone pair of electrons on the nitrogen atom, thereby strengthening the N-C bond of the lactam ring and reducing the likelihood of proton transfer to the carbonyl oxygen.

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of the possible tautomers. chemmethod.com Such studies on the parent phthalazinone ring have evaluated the relative stability of its tautomers in the gas phase and in different solvents, demonstrating that the solvent can influence the tautomeric equilibrium. chemmethod.com For this compound, it is hypothesized that the amide form is the most stable and predominant tautomer under typical conditions.

Table 2: Potential Tautomeric Forms of this compound

Tautomeric Form Structural Description Predicted Relative Stability
Amide (Lactam) The canonical structure with a carbonyl group at C-1 and the phenylsulfonyl group attached to N-2. Most stable and predominant form.
Hydroxy-phthalazine (Lactim) An aromatic tautomer with a hydroxyl group at C-1 and a double bond between N-1 and C-1. Less stable due to disruption of the amide resonance and the electron-withdrawing nature of the sulfonyl group.
Zwitterionic Form A charge-separated form with a positive charge on a nitrogen atom and a negative charge on the oxygen or sulfonyl group. Generally of higher energy and less stable.

Computational and Theoretical Chemistry Investigations of 2 Phenylsulfonyl 1 2h Phthalazinone

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and properties of molecules. By calculating the electron density, DFT can predict molecular geometries, energies, and various spectroscopic parameters.

For a molecule like 2-(phenylsulfonyl)-1(2H)-phthalazinone, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would first involve geometry optimization. This process finds the lowest energy arrangement of the atoms, providing theoretical bond lengths and angles. The stability of the molecule is inferred from its total energy and the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The distribution of these orbitals would reveal the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. For instance, in related heterocyclic systems, the HOMO is often located on the fused benzene (B151609) ring, while the LUMO may be distributed across the heterocyclic and sulfonyl portions.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution. Red regions on the MEP surface indicate areas of negative electrostatic potential (electron-rich), such as around the carbonyl and sulfonyl oxygen atoms, which are susceptible to electrophilic attack. Blue regions denote positive potential (electron-poor), typically found around hydrogen atoms, indicating sites for nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Parameters for this compound (Note: This data is illustrative and not based on actual published results.)

ParameterHypothetical ValueSignificance
Total Energy-1250 HartreeIndicates the overall stability of the optimized geometry.
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)4.7 eVIndicates kinetic stability and resistance to electronic excitation.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

Molecular Dynamics and Conformation Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotational freedom around the nitrogen-sulfur bond, MD simulations can provide insight into its conformational landscape and dynamic behavior in different environments (e.g., in a solvent or within a crystal lattice). nih.gov

An MD simulation would track the trajectories of the atoms, governed by a force field that approximates the interatomic forces. The simulation would reveal the most stable and frequently adopted conformations. A key aspect to study would be the dihedral angle between the phthalazinone ring and the phenylsulfonyl group. Analysis of this angle over the simulation time would show whether the molecule prefers a specific orientation or if it is highly flexible. Such studies on similar molecules have shown that steric hindrance and non-covalent intramolecular interactions dictate the preferred conformation. nih.gov

These conformational preferences are critical as they can influence how the molecule interacts with biological targets or packs in a solid state.

Analysis of Non-Covalent Interactions via Hirshfeld Surface and Interaction Energy Calculations

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. mdpi.comnih.gov It maps the electron distribution of a molecule within its crystalline environment to identify close contacts between neighboring molecules.

For this compound, a Hirshfeld surface would be generated from its (hypothetical) crystallographic information file (CIF). The surface is typically colored according to a normalized contact distance (d_norm), where red spots highlight interactions shorter than the van der Waals radii, indicating significant contacts like hydrogen bonds. White and blue regions represent contacts at or longer than the van der Waals separation, respectively.

Decomposing the Hirshfeld surface into 2D "fingerprint plots" allows for the quantification of different types of intermolecular contacts. In related molecular crystals, the most significant contributions to crystal packing often come from H···H, C···H/H···C, and O···H/H···O interactions. mdpi.com Given the structure of this compound, one would expect to see prominent features corresponding to:

H···H contacts: Generally the most abundant, representing van der Waals forces.

O···H/H···O contacts: Indicating the presence of C–H···O weak hydrogen bonds involving the carbonyl and sulfonyl oxygen atoms.

Interaction energy calculations would complement this analysis by quantifying the strength of these non-covalent forces (electrostatic, dispersion, polarization, and repulsion) between molecular pairs in the crystal, confirming the dominant forces responsible for the crystal's stability.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This data is illustrative and based on typical values for similar organic molecules.)

Contact TypeHypothetical Percentage Contribution
H···H40 - 50%
C···H/H···C20 - 25%
O···H/H···O15 - 20%
N···H/H···N< 5%
S···O/O···S< 3%
Other< 5%

Prediction of Reactivity Profiles and Reaction Pathways via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, can be used to predict the reactivity of a molecule. Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of chemical behavior.

Key descriptors include:

Ionization Potential (I ≈ -E_HOMO): Energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): Energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The power of an atom or group to attract electrons.

Chemical Hardness (η = (I-A)/2): Resistance to change in electron configuration.

Global Softness (S = 1/2η): The inverse of hardness, indicating reactivity.

Local reactivity can be predicted using Fukui functions , which identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. For this compound, these calculations would likely pinpoint the carbonyl carbon as a primary site for nucleophilic attack and the oxygen atoms as sites for electrophilic attack.

Furthermore, these methods can be used to model potential reaction pathways, such as hydrolysis or reactions with nucleophiles. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier at the transition state determines the reaction rate, allowing for theoretical prediction of the most favorable reaction mechanisms.

Reactivity and Chemical Transformations of the 2 Phenylsulfonyl 1 2h Phthalazinone Scaffold

Functionalization at Various Positions of the Phthalazinone Ring System

The phthalazinone ring system offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives. While specific studies on the direct functionalization of 2-(phenylsulfonyl)-1(2H)-phthalazinone are not extensively reported, the reactivity of the parent phthalazinone and its N-substituted derivatives provides valuable insights into potential transformations.

Common functionalization strategies for the phthalazinone core include N-alkylation, substitution at the C4 position, and modifications of the benzo-ring. For instance, 4-substituted-1(2H)-phthalazinone derivatives can undergo N-alkylation using reagents like ethyl bromoacetate (B1195939) to yield the corresponding acetic acid ethyl ester derivatives. ekb.eg These esters can be further reacted with hydrazine (B178648) monohydrate to produce hydrazide derivatives, which serve as precursors for the synthesis of oxadiazoles. ekb.eg

Furthermore, the C4 position of the phthalazinone ring is amenable to various modifications. For example, 4-benzyl-2H-phthalazin-1-one can be functionalized at the N2-position with a hydroxymethyl group via reaction with formalin, which can then be converted to a chloromethyl group using thionyl chloride. nih.gov This chloromethyl derivative serves as a versatile intermediate for introducing various nucleophiles. nih.gov Additionally, palladium-catalyzed cross-coupling reactions are effective for introducing amino groups at the C4 position of N-substituted 4-bromophthalazinones. beilstein-journals.org

While the phenylsulfonyl group at the N2-position is generally stable, its influence on the reactivity of the phthalazinone ring towards functionalization at other positions is an area that warrants further investigation. The electron-withdrawing nature of the sulfonyl group is expected to modulate the nucleophilicity of the ring system and the acidity of protons on adjacent carbons.

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of the this compound scaffold towards nucleophiles and electrophiles is a key aspect of its chemical character. The electron-deficient nature of the phthalazinone ring, enhanced by the N-phenylsulfonyl group, dictates its susceptibility to nucleophilic attack, while the potential for electrophilic substitution on the phenyl rings provides further avenues for diversification.

Reactions with Hydrazine and other Binucleophiles

The reaction of phthalazinone derivatives with hydrazine and other binucleophiles is a well-established method for the synthesis of fused heterocyclic systems. For example, the reaction of 4-substituted-1-chlorophthalazines with hydrazine hydrate (B1144303) leads to the formation of the corresponding hydrazinophthalazine derivatives. researchgate.net These hydrazino derivatives are valuable intermediates that can be further condensed with various electrophiles to construct more complex molecular architectures. researchgate.net

While direct studies on this compound are limited, related systems demonstrate this reactivity. For instance, 4-(4-methoxyphenyl)-1-chlorophthalazine reacts with hydrazine hydrate to yield the corresponding hydrazino derivative. researchcommons.org Similarly, reactions with other binucleophiles like glycine (B1666218) and anthranilic acid have been shown to afford fused imidazoline (B1206853) and quinazolinone ring systems, respectively. researchcommons.orgosf.io The reaction of 4-substituted-1(2H)-phthalazinone derivatives with thiosemicarbazide (B42300) and thiocarbohydrazide (B147625) also leads to the formation of fused triazolo- and tetrazino-phthalazine structures. ekb.eg

Oxidation and Reduction Pathways

Information regarding the specific oxidation and reduction pathways of this compound is not extensively detailed in the available literature. However, the general chemistry of related phthalazinone derivatives provides some potential reaction pathways.

Reduction of the phthalazinone ring system can be achieved under various conditions. For instance, catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) could potentially reduce the lactam carbonyl group or the C=N bond. The phenylsulfonyl group is generally resistant to mild reducing conditions.

Oxidation of the phthalazinone core is less common, but the introduction of substituents that are susceptible to oxidation could provide a handle for further functionalization. For example, a methyl group at the C4 position could potentially be oxidized to a carboxylic acid. Swern oxidation conditions have been successfully used to oxidize a hydroxymethyl group at the C6(7)-position of a phthalazinone derivative to the corresponding aldehyde. nih.gov

Ring-Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions of the phthalazinone scaffold can provide access to novel chemical entities with different structural frameworks. While specific examples for this compound are scarce, related heterocyclic systems undergo such transformations.

One notable example is the spontaneous ring opening of N-(2-(1-(aryl(alkyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)aryl(alkyl)sulfonamides to form hydrazonomethylbenzonitrile derivatives. mdpi.com This transformation highlights the potential for the phthalazinone ring to undergo cleavage under specific conditions, driven by the electronic effects of the substituents. The presence of the electron-withdrawing sulfonyl groups likely facilitates this ring-opening process.

Metal-Mediated Transformations and Coordination Chemistry

The nitrogen and oxygen atoms within the phthalazinone scaffold provide excellent coordination sites for metal ions, leading to the formation of various metal complexes. These complexes are of interest for their potential applications in catalysis and medicinal chemistry.

A significant finding in this area is the synthesis of a copper(II) complex with a derivative of this compound. Specifically, dichloro{bis-[2-(1-(phenylsulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one]}copper(II) has been prepared and characterized. mdpi.com This demonstrates the capability of the N-phenylsulfonylated phthalazinone scaffold to act as a ligand in coordination chemistry. The formation of such complexes can significantly alter the electronic properties and reactivity of the parent ligand.

Furthermore, phthalazinone derivatives have been shown to form stable coordination compounds with Cu(II) ions, which can exhibit interesting biological activities. beilstein-journals.orgnih.gov The coordination typically involves the nitrogen atoms of the phthalazine (B143731) ring and other donor atoms present in the substituents. nih.gov

C-H Activation and Regioselective Functionalization Strategies

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of heterocyclic compounds, including phthalazinones. The nitrogen and oxygen atoms in the phthalazinone core can act as directing groups, facilitating the activation of specific C-H bonds.

While direct C-H activation studies on the this compound are not explicitly detailed, research on related N-arylphthalazinones provides a strong precedent. For instance, rhodium(III)-catalyzed C-H amidation of N-aryl phthalazinones using dioxazolones as the amidation source has been reported, demonstrating excellent site-selectivity. nih.gov Similarly, ruthenium-catalyzed ortho-C(sp2)-H acylmethylation of N-arylphthalazine-1,4-diones has been achieved. researchgate.net

These studies highlight the potential for regioselective functionalization of the phenyl ring of the N-substituent. It is conceivable that the phenylsulfonyl group in this compound could direct C-H activation to the ortho-positions of its phenyl ring. Furthermore, the phthalazinone moiety itself can direct C-H functionalization at the C8 position of the benzo-ring under rhodium catalysis. researchgate.net

The development of regioselective C-H functionalization strategies for the this compound scaffold would provide a highly efficient route to novel derivatives with tailored properties.

Applications in Synthetic Organic Chemistry and Materials Science Non Biological

Role as a Synthetic Intermediate for Complex Molecular Architectures

2-(Phenylsulfonyl)-1(2H)-phthalazinone serves as a valuable intermediate in the synthesis of complex organic molecules. The electron-withdrawing nature of the phenylsulfonyl group activates the phthalazinone ring, rendering it susceptible to nucleophilic attack. This property has been exploited in the development of synthetic routes to novel molecular frameworks.

A notable example of its utility is in the synthesis of 1-substituted-1,2-dihydrophthalazines. The reaction of this compound with Grignard reagents proceeds efficiently to yield these dihydrophthalazine derivatives. This transformation is significant as it allows for the introduction of a wide variety of substituents at the C-1 position of the phthalazinone core, a modification that is often challenging to achieve directly. The phenylsulfonyl group acts as a leaving group in this reaction, facilitating the addition of the organometallic nucleophile.

Furthermore, the phthalazinone core itself is a common starting point for the synthesis of more elaborate fused heterocyclic systems. jocpr.comlongdom.orglongdom.org The ability to functionalize the phthalazinone ring, as exemplified by the reactions of the N-phenylsulfonyl derivative, provides a powerful tool for building molecular complexity. For instance, the introduction of substituents at various positions on the phthalazinone ring can be achieved through a series of protection, functionalization, and deprotection steps, where the phenylsulfonyl group can play a key role in the activation and subsequent transformation of the molecule.

Development of Novel Heterocyclic Systems utilizing the Phthalazinone Core

The inherent reactivity of this compound makes it a cornerstone in the development of novel heterocyclic systems. The phthalazinone moiety can be viewed as a privileged scaffold, and the ability to readily modify it allows for the generation of libraries of new compounds with diverse structures and properties.

The reaction with Grignard reagents, as mentioned previously, is a prime example of how this compound can be used to generate new heterocyclic systems. The resulting 1-substituted-1,2-dihydrophthalazines are themselves valuable intermediates for further synthetic elaborations. These dihydro-derivatives can be oxidized to the corresponding substituted phthalazines or can undergo further reactions at the N-H bond, leading to a diverse array of N-substituted phthalazinone derivatives.

Moreover, the synthesis of various disubstituted and trisubstituted phthalazinone derivatives has been reported, often starting from precursors that could be accessed through transformations of activated phthalazinones like the N-phenylsulfonyl derivative. jocpr.com These modifications can dramatically alter the electronic and steric properties of the phthalazinone system, leading to the discovery of new compounds with unique chemical and physical characteristics. The development of one-pot synthesis methods and the use of various catalytic systems have further expanded the scope of accessible phthalazinone-based heterocycles.

Potential in Catalyst Design or Ligand Development for Chemical Transformations

While direct applications of this compound as a catalyst or ligand are not extensively documented, the structural features of the phthalazinone core suggest a significant potential in this area. The presence of nitrogen and oxygen atoms in the phthalazinone ring makes it an attractive candidate for coordination with metal centers.

Research has shown that the parent 1(2H)-phthalazinone can form complexes with various transition metals, such as Co(II), Cu(II), and Mn(II). researchgate.net In these complexes, the phthalazinone ligand coordinates to the metal ion through the carbonyl oxygen atom. researchgate.net The stability and electronic properties of these metal complexes can be fine-tuned by introducing substituents on the phthalazinone ring.

The phenylsulfonyl group in this compound, being strongly electron-withdrawing, would significantly influence the electron density on the carbonyl oxygen. This modulation of the electronic properties of the ligand could, in turn, affect the catalytic activity of the corresponding metal complex. For instance, a more electron-deficient metal center could exhibit enhanced Lewis acidity, making it a more effective catalyst for certain organic transformations. Although speculative, it is conceivable that tailored phthalazinone-based ligands could be designed for applications in areas such as cross-coupling reactions or oxidation catalysis. Further research in this direction could unveil novel catalytic systems based on this versatile heterocyclic scaffold.

Applications in Advanced Material Synthesis (e.g., optical probes focusing on the chemical/physical basis)

The development of advanced materials with specific optical and electronic properties is a rapidly growing field of research. Heterocyclic compounds, particularly those with extended π-systems, are often investigated for their potential use as organic light-emitting diodes (OLEDs), fluorescent sensors, and other functional materials.

The phthalazinone core, with its fused aromatic and heterocyclic rings, possesses the fundamental structural requirements for interesting photophysical properties. While the specific application of this compound in advanced material synthesis has not been explicitly reported, its derivatives hold promise in this domain.

The photophysical properties of a molecule, such as its absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift, are highly dependent on its electronic structure. The introduction of a phenylsulfonyl group at the N-2 position of the phthalazinone ring would act as an auxochrome, potentially shifting the absorption and emission spectra of the molecule. Furthermore, the ability to introduce various substituents at different positions of the phthalazinone core, as discussed in the preceding sections, provides a mechanism to fine-tune these photophysical properties.

For example, by attaching electron-donating or electron-withdrawing groups to the phthalazinone or the phenylsulfonyl moiety, it might be possible to create donor-acceptor systems within the molecule. Such systems are often characterized by intramolecular charge transfer (ICT) transitions, which can give rise to strong fluorescence and solvatochromism, properties that are highly desirable for the development of fluorescent probes and sensors. The design and synthesis of such functionalized phthalazinone derivatives could lead to the development of novel optical probes for the detection of specific analytes or for imaging applications. However, it is important to note that this remains a potential area of application that requires further experimental investigation.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Reaction Pathways and Synthetic Strategies

The current synthesis of 2-(phenylsulfonyl)-1(2H)-phthalazinone primarily relies on the condensation reaction between 2-carboxybenzaldehyde (B143210) and benzenesulphonohydrazide. While effective, this approach represents a single avenue to a potentially rich landscape of chemical transformations. Future research is poised to explore alternative and more diverse synthetic routes.

One promising area is the investigation of novel multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single step, offer significant advantages in terms of efficiency and atom economy. nih.gov The development of a [3+2+1] three-component strategy, which has been successful for other phthalazinone derivatives, could provide a rapid and versatile entry to a library of analogues of the target compound. nih.gov

Furthermore, the reactivity of the phthalazinone core itself warrants deeper investigation. While the N-sulfonyl group imparts stability, exploring its potential as a leaving group or a directing group in various transformations could unveil novel reaction pathways. For instance, selective functionalization of the phthalazinone aromatic ring, guided by the sulfonyl group, could lead to a range of new derivatives with tailored electronic and steric properties. The visible light-promoted ring-opening of three-membered heterocycles offers a paradigm for exploring similar transformations in the phthalazinone system, potentially leading to novel molecular scaffolds. rsc.org

Advanced Spectroscopic and Structural Probes for Dynamic Processes

While standard spectroscopic techniques like NMR and IR are used for routine characterization, the dynamic behavior of this compound, particularly in solution and during reactions, remains largely unexplored. Advanced spectroscopic methods can provide unprecedented insights into these processes.

Dynamic NMR (DNMR) spectroscopy, for instance, could be employed to study conformational changes and restricted rotation around the N-S bond. nih.gov Such studies would provide valuable data on the molecule's flexibility and the energy barriers associated with different conformations, which can be crucial for understanding its interaction with biological targets.

Time-resolved spectroscopy, including transient absorption and time-resolved infrared (TRIR) spectroscopy, offers the potential to directly observe reactive intermediates and transition states in photochemical or thermally induced reactions. numberanalytics.cominstras.comacs.org By applying these techniques, researchers could, for example, investigate the mechanism of hypothetical ring-opening or rearrangement reactions of the phthalazinone core, providing a detailed picture of the reaction coordinate. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry, where reactions are performed in a continuously flowing stream, offer numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. acs.org The synthesis of sulfonamides has been successfully demonstrated in flow reactors, suggesting that the preparation of this compound is amenable to this technology. acs.org An integrated flow system could enable the safe in-situ generation of reactive intermediates and allow for rapid optimization of reaction conditions.

Furthermore, the combination of flow chemistry with automated synthesis platforms opens the door to the high-throughput generation of libraries of related phthalazinone derivatives. nih.govchemrxiv.org By systematically varying the starting materials (e.g., substituted 2-carboxybenzaldehydes and benzenesulphonohydrazides), vast chemical spaces can be explored efficiently. This approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery programs. chemrxiv.org

Development of Phthalazinone-Based Supramolecular Assemblies

The sulfonyl group in this compound, with its polarized S=O bonds, and the phthalazinone core, with its aromatic system and potential hydrogen bond acceptors, provide a rich toolkit for the construction of ordered supramolecular assemblies. The study of intermolecular interactions in sulfonamide crystals has revealed the prevalence of strong hydrogen bonds and π-π stacking interactions as the main driving forces for crystal packing. nih.govresearchgate.net

Future research could focus on the rational design of crystal structures with specific properties, a field known as crystal engineering. By introducing complementary functional groups onto the phenylsulfonyl or phthalazinone rings, it may be possible to direct the self-assembly process to form predictable and well-defined supramolecular motifs. For instance, the introduction of hydrogen bond donors could lead to the formation of robust hydrogen-bonded networks. nih.gov The interplay between hydrogen bonding and π-π stacking in sulfonyl-substituted heterocycles could be systematically investigated to create novel materials with interesting optical or electronic properties. acs.org

Theoretical Chemistry's Role in Predicting Novel Reactivity and Properties

Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules, often guiding experimental efforts. Density Functional Theory (DFT) calculations have been successfully used to study the tautomeric equilibrium of the phthalazinone ring and can be extended to investigate the electronic structure and reactivity of this compound in greater detail. chemmethod.com

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-substituted-1(2H)-phthalazinones, and how can reaction conditions be optimized for derivatives like 2-(phenylsulfonyl)-1(2H)-phthalazinone?

  • Methodology :

  • Chlorination : React 4-substituted phthalazinones with PCl₅/POCl₃ under reflux (2–3 hours) to introduce chlorine at the 1-position, followed by nucleophilic substitution with sulfonyl groups .
  • Microwave-assisted synthesis : Use microwave irradiation (e.g., 150°C for 15–30 minutes) to accelerate reactions, improve yields, and reduce side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for substitutions, while ethanol/water mixtures aid in precipitation and purification .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Analytical techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.9 ppm) and sulfonyl group integration .
  • IR spectroscopy : Confirm C=O stretches (~1665–1680 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .
  • Elemental analysis : Validate molecular formula (e.g., C₁₆H₁₂N₂O₃S) with <0.4% deviation .

Q. What preliminary biological assays are suitable for evaluating phthalazinone derivatives?

  • Screening protocols :

  • Antimicrobial activity : Use agar diffusion assays against S. aureus and E. coli with MIC values compared to standard antibiotics .
  • Anti-inflammatory testing : Measure COX-1/COX-2 inhibition via ELISA .
  • Antiproliferative assays : Employ MTT tests on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

Advanced Research Questions

Q. How do structural modifications at the 2- and 4-positions of the phthalazinone core influence pharmacological activity?

  • Structure-Activity Relationship (SAR) insights :

  • 2-Position : Sulfonyl groups enhance metabolic stability but may reduce solubility; bulkier substituents (e.g., benzyl) improve target binding .
  • 4-Position : Aromatic groups (e.g., phenyl, pyridyl) boost thromboxane A2 inhibition, while electron-withdrawing groups (e.g., nitro) enhance antiproliferative effects .
  • Contradictions : Carboxyl groups unexpectedly reduce thromboxane A2 inhibition despite predicted polarity benefits .

Q. What strategies address low solubility of sulfonyl-substituted phthalazinones in in vivo studies?

  • Formulation approaches :

  • Salt formation : Hydrochloride salts (e.g., azelastine HCl) improve aqueous solubility .
  • Co-solvents : Use PEG-400 or cyclodextrins for parenteral formulations .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at polar groups .

Q. How can synthetic routes be optimized for scalability and green chemistry principles?

  • Process improvements :

  • Catalysis : Replace stoichiometric PCl₅ with catalytic POCl₃ to reduce waste .
  • Flow chemistry : Continuous reactors minimize batch variability and improve yield (e.g., 6-chloro-4-(aminomethyl)phthalazinone synthesis) .
  • Ultrasonic irradiation : Enhance reaction rates for heterocyclic coupling (e.g., oxadiazol-phthalazinone derivatives) .

Q. What advanced techniques resolve contradictions in biological activity data for phthalazinones?

  • Multidisciplinary approaches :

  • Molecular docking : Simulate binding to targets (e.g., thromboxane A2 synthase) to rationalize unexpected SAR trends .
  • Metabolite profiling : LC-MS identifies active metabolites that may explain in vitro/in vivo discrepancies .
  • Crystallography : Solve co-crystal structures to validate binding modes of high-activity derivatives (e.g., MV-54454) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.